1-[4-(2-Fluorobenzyl)piperazin-1-yl]-3-(phenylsulfonyl)propan-1-one
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Overview
Description
1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a phenylsulfonyl group through a propanone linkage. The unique structural features of this compound make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorobenzyl chloride with piperazine to form 1-(2-fluorobenzyl)piperazine . This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Research explores its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The phenylsulfonyl group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE can be compared with other similar compounds, such as:
1-(2-Fluorobenzyl)piperazine: Lacks the phenylsulfonyl group, resulting in different chemical properties and biological activities.
1-(4-Fluorobenzyl)piperazine: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
1-(2-Chlorobenzyl)piperazine: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity. The uniqueness of 1-[4-(2-FLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C20H23FN2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H23FN2O3S/c21-19-9-5-4-6-17(19)16-22-11-13-23(14-12-22)20(24)10-15-27(25,26)18-7-2-1-3-8-18/h1-9H,10-16H2 |
InChI Key |
QIKPJTPALZJNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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